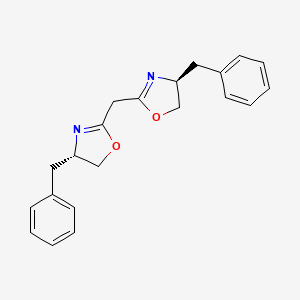

Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)methane

Description

The Central Role of Chiral Ligands in Stereoselective Organic Transformations

The concept of asymmetric catalysis hinges on the interaction between a metal catalyst, a chiral ligand, and the substrate molecules. The chiral ligand, by binding to the metal, creates a three-dimensional asymmetric environment. This chiral space forces the reacting substrates to approach the metal center from a specific direction, favoring the formation of one enantiomer of the product over the other. mdpi.com

C2-symmetric ligands, which possess a twofold rotational axis of symmetry, have proven to be particularly effective. This symmetry reduces the number of possible diastereomeric transition states in a catalytic cycle, often leading to simpler reaction pathways and higher levels of enantioselectivity. mdpi.comorganic-chemistry.org The effectiveness of these ligands has led to them being termed "privileged ligands," as they are applicable across a wide range of mechanistically distinct reactions, consistently affording high levels of stereocontrol. mdpi.com

Overview of Dihydrooxazole (Oxazoline) Ligands in Homogeneous Catalysis

Ligands containing the chiral oxazoline (B21484) ring are one of the most successful and widely used classes in asymmetric catalysis. nih.govresearchgate.net Their popularity stems from several key advantages:

Accessibility: They are readily synthesized in high yields from easily available chiral β-amino alcohols, which can be derived from natural amino acids. nih.gov

Modularity: The structure can be easily modified. The substituent at the 4-position of the oxazoline ring, the linker connecting the two rings (the "bridge"), and the backbone can all be systematically varied to fine-tune the steric and electronic properties of the ligand for a specific reaction. researchgate.net

Effective Chiral Induction: The stereocenter on the oxazoline ring is located close to the coordinating nitrogen atom. This proximity ensures that the chiral information is effectively transmitted to the metal's active site, directly influencing the stereochemical outcome of the catalyzed transformation. researchgate.net

Bis(oxazoline), or BOX, ligands are C2-symmetric molecules featuring two chiral oxazoline rings. When complexed with a metal, they form a rigid chelate structure that creates a well-defined chiral pocket around the metal's active site. nih.gov These metal-BOX complexes, particularly with copper(II), have emerged as exceptionally versatile and powerful Lewis acid catalysts for a multitude of carbon-carbon bond-forming reactions. nih.govnih.gov

Some of the key reactions where BOX ligands have demonstrated high efficacy include:

Diels-Alder Reactions: Catalyzing the cycloaddition of dienes and dienophiles with high diastereo- and enantioselectivity. organic-chemistry.org

Friedel-Crafts Alkylations: Enabling the enantioselective addition of electron-rich arenes (like indoles) to electrophiles. beilstein-journals.orgmdpi.comnih.gov

Aldol and Michael Additions: Controlling the stereoselective formation of β-hydroxy carbonyl compounds and 1,5-dicarbonyl compounds, respectively. nih.gov

Cyclopropanation: Directing the stereoselective addition of carbenes to olefins. nih.gov

The general structure of these ligands allows for systematic tuning. The substituent at the 4-position of the oxazoline ring plays a crucial role in defining the chiral pocket and blocking one of the enantiotopic faces of the substrate from approaching the metal center. Common substituents include isopropyl, tert-butyl, and phenyl groups, each offering different steric demands.

Specific Significance of Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)methane as a Privileged Chiral Ligand

This compound, often abbreviated as (S,S)-Bn-BOX-H, is a prominent member of the BOX ligand family. Its specific structure imparts distinct characteristics that make it a highly effective and "privileged" chiral ligand.

Structural Features and Their Implications:

(S)-Configuration: The ligand is derived from (S)-phenylalaninol, which in turn comes from the naturally occurring amino acid (S)-phenylalanine. This provides ready access to one enantiomeric form of the ligand.

Benzyl (B1604629) Substituent: The benzyl group at the C4 position is a key feature. It provides significant steric bulk that effectively shields one side of the catalytic center. This steric hindrance is fundamental to its ability to discriminate between the two faces of an approaching substrate, thereby inducing high enantioselectivity.

Methylene (B1212753) Bridge: The two oxazoline rings are connected by a simple methylene (-CH2-) group. This linker creates a six-membered chelate ring upon coordination with a metal ion, such as copper(II). This arrangement results in a twisted, square-planar geometry for the catalyst-substrate complex, a conformation that has been shown to be highly effective for asymmetric induction. nih.gov

While specific performance data for this ligand across a range of reactions requires consulting primary research literature, its structural analogy to other well-studied BOX ligands allows for strong predictions of its catalytic behavior. For instance, in copper(II)-catalyzed reactions, it is expected to form a highly active Lewis acid catalyst. The table below illustrates the typical high performance of closely related Copper(II)-BOX complexes in the enantioselective Diels-Alder reaction, a benchmark for this class of catalysts.

Illustrative Performance of Cu(II)-BOX Catalysts in Diels-Alder Reactions

| Ligand Substituent | Dienophile | Diene | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Phenyl | Acryloyl Imidazolidinone | Cyclopentadiene | 94 | 98 |

This table represents typical data for related BOX ligands to illustrate the expected high performance and is not specific to this compound. organic-chemistry.org

The significance of this compound lies in its embodiment of the key principles of a privileged chiral ligand. Its straightforward synthesis from a natural precursor, its C2-symmetric design, and its sterically demanding benzyl groups create a robust and highly effective chiral environment for a wide array of metal-catalyzed asymmetric transformations.

Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-benzyl-2-[[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2/c1-3-7-16(8-4-1)11-18-14-24-20(22-18)13-21-23-19(15-25-21)12-17-9-5-2-6-10-17/h1-10,18-19H,11-15H2/t18-,19-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJGIVZKTXYTIHL-OALUTQOASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(O1)CC2=NC(CO2)CC3=CC=CC=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N=C(O1)CC2=N[C@H](CO2)CC3=CC=CC=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501211730 | |

| Record name | 2,2′-Methylenebis[(4S)-4-benzyl-4,5-dihydro-2-oxazole] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501211730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132098-58-9 | |

| Record name | 2,2′-Methylenebis[(4S)-4-benzyl-4,5-dihydro-2-oxazole] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132098-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2′-Methylenebis[(4S)-4-benzyl-4,5-dihydro-2-oxazole] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501211730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Bis S 4 Benzyl 4,5 Dihydrooxazol 2 Yl Methane

Established Synthetic Routes and Reaction Conditions

The foundational methods for synthesizing Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)methane rely on well-established organic reactions, primarily focusing on the construction of the oxazoline (B21484) rings from a chiral precursor and a linking agent.

Synthesis from (S)-Phenylalaninol and Malonimidate Derivatives

The most common and direct route to this class of bis(oxazoline) ligands involves the condensation reaction between a chiral amino alcohol and a suitable C3-linker. For the target molecule, the synthesis begins with the enantiomerically pure amino alcohol, (S)-phenylalaninol.

This precursor is reacted with a malonimidate derivative, such as diethyl malonimidate dihydrochloride, in a cyclocondensation reaction. Typically, two equivalents of (S)-phenylalaninol react with one equivalent of the malonimidate. The reaction is generally carried out in an alcoholic solvent like methanol (B129727) and may require elevated temperatures (reflux) over an extended period to ensure complete conversion. The mechanism involves the initial formation of an amidine intermediate, followed by intramolecular cyclization of both ends of the linker with the amino alcohol moieties to form the two oxazoline rings, yielding the desired bis(oxazoline) ligand.

Table 1: Typical Reaction Conditions for Synthesis via Cyclocondensation

| Parameter | Condition/Reagent | Purpose |

|---|---|---|

| Chiral Precursor | (S)-Phenylalaninol | Provides the stereocenters for the ligand |

| Linker | Diethyl malonimidate dihydrochloride | Forms the methylene (B1212753) bridge between the oxazoline rings |

| Solvent | Methanol or Ethanol | Serves as the reaction medium |

| Temperature | Reflux (e.g., ~85 °C) | Provides energy to overcome the activation barrier |

| Reaction Time | 24-72 hours | Ensures the reaction proceeds to completion |

Deprotonation and Alkylation Strategies utilizing Organolithium Reagents

A key feature of bis(oxazoline) ligands like this compound is the ability to functionalize the central methylene bridge. The protons on this bridging carbon are acidic and can be removed by a strong base. This deprotonation creates a nucleophilic carbanion that can then be reacted with various electrophiles.

Organolithium reagents are commonly employed for this purpose due to their strong basicity. nih.gov A solution of the bis(oxazoline) ligand is typically cooled to a low temperature (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF). nih.gov A strong base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) is then added to generate the lithiated intermediate. nih.govnih.gov Subsequent addition of an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), results in the formation of a new carbon-carbon bond at the methylene bridge. nih.gov This strategy is highly effective for synthesizing a library of substituted ligands from a common precursor, allowing for fine-tuning of the ligand's steric and electronic properties. nih.govnih.gov

Table 2: Reagents for Deprotonation and Alkylation of the Methylene Bridge

| Step | Reagent Type | Examples | Typical Temperature |

|---|---|---|---|

| Deprotonation | Organolithium Base | n-Butyllithium (n-BuLi), Lithium diisopropylamide (LDA) | -78 °C to -68 °C |

| Alkylation | Electrophile | Alkyl halides (CH₃I), Dihaloalkanes (I(CH₂)nI) | -78 °C to room temperature |

Optimization of Synthetic Pathways and Reaction Parameters

Optimizing the synthesis of this compound is crucial for achieving high yields, minimizing side products, and ensuring scalability. beilstein-journals.orgresearchgate.net The optimization process involves a systematic variation of several reaction parameters.

For the cyclization step, key parameters include the choice of solvent, base, and temperature. researchgate.net While alcoholic solvents are common, other aprotic solvents might be screened to avoid potential side reactions. The choice of base can also be critical; for instance, using sodium methoxide (B1231860) in methanol for the cyclization of an amide chloride precursor has been shown to be effective. beilstein-journals.org Temperature and reaction time are interdependent and must be carefully controlled to maximize product formation while preventing degradation.

In some synthetic variations, an intermediate amide is formed which is then cyclized. The choice of reagent for this cyclization step is a target for optimization. Reagents like thionyl chloride can be used to convert the hydroxyl group of the amide precursor into a leaving group, facilitating ring closure. beilstein-journals.orgresearchgate.net The conditions for this step, including the amount of reagent, temperature, and choice of base (e.g., DBU, NaH), are often screened to find the optimal protocol that provides the highest yield and purity. researchgate.net

Table 3: Parameters for Optimization in Bis(oxazoline) Synthesis

| Parameter | Variables | Impact on Reaction |

|---|---|---|

| Solvent | Methanol, Toluene, THF, Dichloromethane | Affects solubility, reaction rate, and side product formation |

| Base | Triethylamine, DBU, NaH, NaOMe | Influences the rate and efficiency of cyclization/deprotonation |

| Temperature | -78 °C to reflux | Controls reaction kinetics and selectivity |

| Reagent Stoichiometry | Equivalents of base, electrophile, etc. | Affects conversion, yield, and prevention of side reactions |

| Catalyst/Activating Agent | Thionyl chloride, Tosyl chloride, Copper salts | Can significantly improve reaction rates and yields researchgate.netacs.org |

Ligand Design Principles and Structural Modulations for Enantioselectivity

Intrinsic Stereochemical Features of the Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)methane Scaffold

The fundamental architecture of this compound provides a robust framework for inducing chirality. A key characteristic of this ligand is its C2-symmetry, which reduces the number of possible diastereomeric transition states, thereby simplifying the stereochemical analysis and often leading to higher enantioselectivities. wikipedia.org The two oxazoline (B21484) rings are connected by a methylene (B1212753) bridge, which, upon coordination to a metal center, typically forms a stable six-membered chelate ring. nih.gov

The stereochemical information originates from the (S)-configured stereocenters at the 4-position of each oxazoline ring, derived from the chiral amino acid precursor, (S)-phenylalaninol. wikipedia.org In the resulting metal complex, the substituents at these chiral centers—in this case, the benzyl (B1604629) groups—are positioned in close proximity to the coordinated metal's active site. researchgate.net This arrangement creates a well-defined and rigid chiral environment. The stereochemical outcome of a catalyzed reaction is generally dictated by the steric hindrance imposed by these substituents, which effectively block one of the two enantiotopic faces of an approaching substrate molecule. wikipedia.org This model of stereochemical induction, where the substituent at the C4 position directs the substrate, is a widely accepted principle for methylene-bridged BOX ligands. wikipedia.org

Influence of Substituent Variations on Chiral Induction and Catalytic Performance

The identity of the substituent at the 4-position of the oxazoline rings is a critical determinant of the catalyst's performance, influencing both its reactivity and the level of enantioselectivity achieved. By systematically varying these substituents, the steric and electronic properties of the ligand can be fine-tuned for a specific catalytic application. researchgate.net

The performance of the benzyl-substituted ligand can be contextualized by comparing it to other commonly employed BOX ligands, such as those bearing phenyl or bulky alkyl groups like isopropyl and tert-butyl. The choice of substituent can have a dramatic impact on the outcome of a reaction.

For instance, in the copper-catalyzed asymmetric aziridination of styrene, a BOX ligand with phenyl substituents was found to be superior to one bearing more sterically demanding tert-butyl groups. sigmaaldrich.com Conversely, in other reactions like the asymmetric hydrosilylation of ketones, bulky substituents on the oxazoline ring led to higher enantioselectivity. rsc.org

The benzyl group of this compound offers a unique combination of steric bulk and conformational flexibility compared to a directly attached phenyl ring or a more rigid isopropyl group. While one study on a three-component reaction noted that a dibenzyl-substituted ligand completely inhibited the reaction, other research has successfully employed ligands with bis(benzyl) bridge substitutions in enantioselective Henry reactions, achieving high yields and good enantiomeric ratios. acs.orgnih.gov This highlights that the optimal ligand is highly reaction-dependent.

Below is a comparative table illustrating the performance of different substituents in selected copper-catalyzed reactions.

| Ligand Substituent | Reaction Type | Substrate | Yield (%) | Enantioselectivity (% ee) | Reference |

| Benzyl | Henry Reaction | Benzaldehyde | 98 | 60 (80:20 er) | nih.gov |

| Phenyl | Aziridination | Styrene | - | >90 | sigmaaldrich.com |

| Isopropyl | Cyclopropanation | Furan | - | High | sigmaaldrich.com |

| tert-Butyl | Diels-Alder | Acrylimide | 82-92 | 90-98 | nih.gov |

| Dimethyl | Acylcyanation | 1-phenyl-1,3-butadiene | Moderate | High | acs.org |

Data is synthesized from various reported catalytic systems and conditions may vary.

The benzyl groups in this compound exert both steric and electronic influences that are crucial for its catalytic behavior.

Steric Effects: The benzyl group is sterically demanding, and its primary role is to create a chiral pocket around the metal center that discriminates between the prochiral faces of the substrate. wikipedia.org The steric hindrance of the benzyl groups can prevent the substrate from coordinating in an orientation that would lead to the undesired enantiomer. rameshrasappan.com However, excessive steric bulk can also impede the substrate from approaching the catalytic center altogether, thereby reducing or even inhibiting reactivity, as has been observed in some cases. acs.orgiciq.org The additional rotational freedom of the phenyl ring via the methylene linker, compared to a directly attached phenyl group, allows for more subtle conformational adjustments within the catalytic pocket.

Electronic Effects: While often considered less dominant than steric effects in BOX ligands, electronic effects can also play a role. rsc.org The phenyl rings of the benzyl groups are electron-rich aromatic systems. Although they are not directly conjugated with the coordinating nitrogen atoms of the oxazoline rings, they can engage in non-covalent interactions, such as π-π or C-H···π stacking with substrates or other parts of the catalytic complex. These interactions can help to orient the substrate within the transition state, further enhancing stereoselectivity. The electronic properties of the ligand can influence the Lewis acidity of the metal center, which in turn affects the catalyst's activity. researchgate.net

Conformational Analysis and Ligand Flexibility in Metal Coordination

Upon coordination to a metal, bis(oxazoline) ligands can adopt various geometries, and the inherent flexibility of the ligand scaffold is a key aspect of their function. acs.org The methylene bridge in this compound allows for a degree of conformational flexibility, enabling it to adapt to the preferred coordination geometry of different metal ions. nih.gov

Metal-BOX complexes can exhibit several coordination geometries, including tetrahedral, square-planar, square-pyramidal, trigonal-bipyramidal, and octahedral. rameshrasappan.com The specific geometry adopted is influenced by the metal ion, its oxidation state, and the presence of other coordinating species like counterions or solvent molecules. rameshrasappan.com This is critically important because the coordination geometry directly impacts the stereochemical outcome. A switch between a square-planar and a tetrahedral geometry, for instance, can lead to the formation of opposite product enantiomers with the very same ligand. rameshrasappan.com

Rational Design Strategies for Optimizing Stereocontrol in Catalytic Systems

The modular synthesis of BOX ligands from readily available chiral amino alcohols and dicarboxylic acid derivatives makes them ideal platforms for rational design and optimization. wikipedia.orgacs.org Several strategies have been developed to fine-tune their structure for enhanced stereocontrol.

Varying the C4-Substituent : As discussed, modifying the substituent at the chiral center is the most common strategy. The goal is to optimize steric bulk and introduce beneficial electronic or secondary coordinating groups to enhance substrate binding and orientation. researchgate.netrsc.org

Modifying the Bridge : Altering the linker between the two oxazoline rings can change the "bite angle" of the ligand, which is the N-Metal-N angle. This significantly affects the geometry of the metal complex and its catalytic properties. nih.gov While the subject compound has a simple methylene bridge, other linkers such as cyclopropane (B1198618) or phenyl groups have been used to create more rigid structures. rsc.orgrsc.org

Introducing a Rigid Scaffold : To reduce conformational flexibility and lock the complex into a single, highly active conformation, the oxazoline rings can be incorporated into a more rigid framework. The development of spiro-bis(oxazoline) and inda(box) ligands are prime examples of this strategy, which has proven essential for achieving high enantioselectivity in certain reactions. rsc.orgnih.gov

Fine-Tuning Electronics : Introducing electron-donating or electron-withdrawing groups on the aryl substituents (like the phenyl ring of the benzyl group) can modulate the Lewis acidity of the metal center. This can be used to optimize the catalyst's reactivity and selectivity for a particular substrate. nih.gov For example, ligands with bis(4-trifluoromethyl-benzyl) bridge substitutions have shown increased enantioselectivity compared to their non-fluorinated counterparts in certain reactions. nih.gov

Through these rational design approaches, the performance of catalysts based on the bis(oxazoline) scaffold can be systematically improved, leading to the development of highly efficient and selective catalysts for asymmetric synthesis.

Coordination Chemistry of Bis S 4 Benzyl 4,5 Dihydrooxazol 2 Yl Methane with Transition Metals

Diverse Coordination Modes and Chelation Properties in Metal Complexes

Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)methane is prized for its predictable and robust coordination behavior. It primarily functions as a neutral, bidentate ligand, engaging metal centers through its two nitrogen atoms. This chelating interaction is the cornerstone of its utility, creating kinetically stable species that are often the active catalysts in a plethora of asymmetric transformations. chemimpex.com

The defining feature of this ligand is its capacity to form N,N'-chelate complexes with transition metals. The two nitrogen atoms of the oxazoline (B21484) rings coordinate to a single metal center, creating a stable six-membered metallaheterocycle. This bidentate coordination is observed across a wide range of transition metals.

Copper: Complexes of both Copper(I) and Copper(II) are among the most studied. nih.gov These complexes are versatile catalysts for numerous reactions, including Diels-Alder cycloadditions and cyclopropanations. nih.govacs.org The active catalyst is typically formed from the neutral bis(oxazoline) ligand and a copper salt, such as copper(II) triflate. nih.gov

Nickel: Nickel(II) readily forms complexes with bis(oxazoline) ligands. rameshrasappan.com These complexes have shown significant utility in reactions like asymmetric cross-coupling. nih.gov The interaction involves the two nitrogen donors chelating the nickel center, often resulting in a tetrahedral geometry. rameshrasappan.com

Palladium: Palladium(II) complexes featuring this ligand class are well-established catalysts, particularly for enantioselective allylic substitution reactions. researchgate.neted.ac.uk Structural and spectroscopic analyses have shown that the ligand chelates the palladium center, creating a chiral environment that directly influences the stereochemical outcome of the reaction by electronically differentiating the two ends of the allyl group. ed.ac.uk

Iridium: While less common than copper or palladium, iridium complexes with bis(oxazoline) ligands have also been developed and applied in asymmetric catalysis, demonstrating the versatility of the ligand scaffold. researchgate.net

The formation of these chelate complexes is a critical first step in catalysis, establishing a rigid and well-defined chiral pocket around the metal's active site. researchgate.net

The stereochemical control exerted by this compound is a direct consequence of its structure. The ligand possesses C2-symmetry, which simplifies the number of potential diastereomeric transition states in a catalytic reaction, thereby enhancing enantioselectivity. nih.gov

When the ligand coordinates to a metal, the chiral centers on the oxazoline rings, located at the 4-position, are held in close proximity to the metal's coordination sphere. researchgate.networdpress.com The bulky benzyl (B1604629) substituents at these stereogenic centers create a defined chiral environment. This arrangement effectively blocks two of the four quadrants around the metal center, forcing substrates to approach from a specific, less sterically hindered trajectory. wordpress.com For methylene-bridged BOX ligands, the stereochemical outcome is often rationalized by a twisted square-planar intermediate where the substituent at the 4-position obstructs one enantiotopic face of the incoming substrate. wordpress.com This enforced orientation is the primary mechanism for asymmetric induction, making the ligand a powerful tool for transferring chirality to the reaction products. uni-regensburg.de

Influence of the Metal Center on Complex Geometry, Stability, and Electronic Structure

The identity of the transition metal is a critical determinant of the final properties of the complex. By changing the metal, one can systematically tune the geometry, stability, and electronic characteristics of the resulting catalyst, thereby optimizing its performance for a specific reaction. acs.org Metal-bis(oxazoline) complexes can adopt a range of coordination numbers, typically from four to six, which in turn defines their geometry. rameshrasappan.comresearchgate.net

| Metal Ion | Typical Coordination Number | Common Geometry | Reference |

|---|---|---|---|

| Cu(II) | 4 or 5 | Distorted Square-Planar / Square-Pyramidal | rameshrasappan.com |

| Ni(II) | 4 | Tetrahedral | rameshrasappan.com |

| Pd(II) | 4 | Square-Planar | rameshrasappan.com |

| Fe(II) | 4 | Tetrahedral | rameshrasappan.com |

| Fe(III) | 6 | Octahedral | rameshrasappan.com |

| Zn(II) | 4 | Tetrahedral | rameshrasappan.com |

The catalytic activity of these complexes is intrinsically linked to the metal's oxidation state and its ability to cycle between different states during a reaction. Many catalytic processes, particularly those involving redox steps, rely on the metal center's capacity to act as either an electron sink or source.

For instance, in copper-catalyzed cyclopropanation, the reaction is believed to proceed through a Cu(I)-carbene intermediate, highlighting the importance of accessing the +1 oxidation state. rameshrasappan.com Similarly, in many Lewis acid-catalyzed reactions, the metal ion's charge and Lewis acidity, which are functions of its oxidation state, are crucial for activating the substrate. Iron complexes, for example, are effective as Lewis acid catalysts in both Fe(II) and Fe(III) oxidation states, with the higher oxidation state generally conferring greater Lewis acidity. rsc.org The coordination number can also change during the catalytic cycle as substrates and products associate with and dissociate from the metal center, and this flexibility is key to catalyst turnover.

The formation of a six-membered chelate ring upon coordination of the bis(oxazoline) ligand to a metal center results in a significant thermodynamic stabilization known as the chelate effect. This effect arises from the favorable entropic change compared to the coordination of two separate monodentate ligands. The resulting high thermodynamic stability ensures that the ligand generally remains bound to the metal throughout the catalytic cycle, preventing the formation of less active or inactive species.

Spectroscopic Characterization of Metal-Ligand Adducts

A suite of spectroscopic and analytical techniques is employed to characterize the structure, bonding, and electronic properties of metal-ligand adducts formed with this compound. These methods provide critical insights into the nature of the active catalyst both in the solid state and in solution.

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous, high-resolution structural information, including bond lengths, bond angles, and the precise coordination geometry around the metal center. nih.govrameshrasappan.comed.ac.uk It has been instrumental in confirming the tetrahedral, square-planar, and octahedral geometries of various bis(oxazoline) complexes and in visualizing how substrates bind to the catalytic center. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming ligand coordination in solution. ed.ac.uk Changes in the chemical shifts of the ligand's protons and carbons upon complexation provide evidence of the metal-ligand interaction. For studying the structure of complexes in solution, advanced techniques like NOESY can be used.

UV-Visible (UV-Vis) and Circular Dichroism (CD) Spectroscopy: UV-Vis absorption spectroscopy is used to study the electronic transitions within the complex, particularly the d-d transitions of the metal center and charge-transfer bands. nih.gov These spectra are sensitive to the coordination geometry and electronic structure of the metal ion. nih.gov For chiral complexes, Circular Dichroism (CD) spectroscopy is particularly valuable as it probes the differential absorption of left- and right-circularly polarized light, providing a unique fingerprint of the chiral environment around the metal. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy can detect changes in the vibrational frequencies of the ligand upon coordination to a metal. Shifts in the stretching frequencies of bonds within the oxazoline ring can confirm the involvement of the nitrogen atoms in bonding to the metal center. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes containing paramagnetic metal centers, such as Cu(II), EPR spectroscopy is a highly sensitive technique. It provides detailed information about the electronic environment of the unpaired electron, offering insights into the geometry and the nature of the atoms coordinated to the metal. nih.gov

| Technique | Information Obtained |

|---|---|

| X-ray Crystallography | Precise 3D structure, bond lengths/angles, coordination geometry. |

| NMR Spectroscopy | Confirmation of ligand binding in solution, solution-state structure. |

| UV-Visible Spectroscopy | Electronic transitions (d-d, charge transfer), information on electronic structure. |

| Circular Dichroism (CD) | Fingerprint of the chiral environment around the metal center. |

| Infrared (IR) Spectroscopy | Changes in ligand vibrational modes upon coordination. |

| Electron Paramagnetic Resonance (EPR) | Electronic environment and coordination of paramagnetic metal centers (e.g., Cu(II)). |

Lack of Publicly Available Data on the

Despite extensive searches of scientific literature and chemical databases, detailed experimental data on the coordination chemistry of the specific chiral bis(oxazoline) ligand, this compound, with transition metals remains elusive. As a result, a comprehensive analysis of its solution-state behavior through Nuclear Magnetic Resonance (NMR) studies and its solid-state structural elucidation via X-ray crystallographic analysis for its transition metal complexes cannot be provided at this time.

The field of coordination chemistry heavily relies on empirical data from peer-reviewed research. While the synthesis and applications of various bis(oxazoline) ligands and their metal complexes are widely reported due to their importance in asymmetric catalysis, specific studies detailing the NMR and X-ray crystallographic characterization of complexes with the "this compound" ligand are not available in the public domain.

Research in this area typically involves the synthesis of a metal-ligand complex, followed by its characterization using various spectroscopic and analytical techniques. NMR spectroscopy is crucial for determining the structure and dynamics of these complexes in solution, providing insights into ligand-metal interactions and the stereochemistry of the complex. X-ray crystallography offers a definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and coordination geometry.

The absence of such published data for the transition metal complexes of this compound prevents a detailed discussion as outlined in the requested sections. Scientific articles on related but structurally distinct ligands, such as Bis(4‐benzhydryl‐benzoxazol‐2‐yl)methane, have been identified, but their findings cannot be extrapolated to the specific compound of interest due to the strict focus of the requested article.

Further research and publication by the scientific community are required to fill this knowledge gap and enable a detailed exploration of the coordination chemistry of this particular ligand. Without such primary data, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy.

Catalytic Applications in Enantioselective Organic Transformations

Asymmetric Carbon-Carbon Bond-Forming Reactions

The construction of carbon-carbon bonds in an enantioselective manner is a cornerstone of modern organic synthesis, enabling the assembly of chiral molecules with high precision. Bis(oxazoline) ligands, such as Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)methane, have proven to be highly effective in this domain, particularly in reactions catalyzed by transition metals like nickel and copper.

Reductive cross-coupling reactions have emerged as a powerful tool for the formation of C(sp³)–C(sp³) bonds, offering a direct route to valuable aliphatic frameworks from readily available starting materials. The use of chiral ligands in these processes allows for the enantioselective synthesis of products containing new stereocenters.

Nickel-catalyzed enantioconvergent cross-electrophile coupling provides a method for the asymmetric synthesis of products from racemic starting materials. In this process, a chiral nickel catalyst preferentially reacts with one enantiomer of a racemic electrophile, or reacts with both enantiomers through a common intermediate, to produce a single enantiomer of the product. Bis(oxazoline) ligands are well-suited for this type of transformation due to their ability to create a well-defined chiral environment around the nickel center.

While specific data for the use of this compound in this exact reaction is not extensively documented in publicly available literature, the performance of other C₂-symmetric bis(oxazoline) ligands in similar nickel-catalyzed cross-couplings of alkyl electrophiles provides strong precedent for its potential efficacy. acs.orgnih.gov For instance, in the asymmetric Kumada cross-coupling of racemic α-bromoketones with Grignard reagents, nickel complexes of bis(oxazoline) ligands have demonstrated the ability to furnish α-arylketones with high enantioselectivity. acs.org These reactions often proceed at low temperatures to minimize racemization of the product. acs.org

Representative Data for Nickel/Bis(oxazoline)-Catalyzed Asymmetric Kumada Coupling of Racemic α-Bromoketones

| Entry | Aryl Grignard | Yield (%) | ee (%) |

|---|---|---|---|

| 1 | PhMgBr | 85 | 92 |

| 2 | 4-MeOC₆H₄MgBr | 82 | 94 |

| 3 | 4-ClC₆H₄MgBr | 78 | 90 |

| 4 | 2-NaphthylMgBr | 88 | 95 |

The enantioselective formation of C(sp³)–C(sp³) bonds is a formidable challenge in organic synthesis. Nickel-catalyzed reductive couplings have made significant strides in this area, particularly with the development of effective chiral ligands. Bis(oxazoline) ligands have been instrumental in advancing these methodologies.

In the context of enantioselective Negishi cross-couplings of racemic secondary benzylic electrophiles, nickel catalysts bearing bis(oxazoline) ligands have been shown to generate enantioenriched 1,1-diarylalkanes. nih.gov This transformation is significant as the 1,1-diarylalkane motif is a common feature in a number of biologically active compounds. nih.gov The reaction proceeds under mild conditions and demonstrates tolerance for a wide array of functional groups. nih.gov

Representative Data for Nickel/Bis(oxazoline)-Catalyzed Asymmetric Negishi Arylations of Racemic Secondary Benzylic Electrophiles

| Entry | Benzylic Electrophile | Aryl Zinc Reagent | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | 1-Phenylethyl chloride | PhZnCl | 75 | 92 |

| 2 | 1-(4-Methoxyphenyl)ethyl chloride | PhZnCl | 72 | 94 |

| 3 | 1-Phenylethyl chloride | 4-TolylZnCl | 78 | 91 |

| 4 | 1-(2-Naphthyl)ethyl chloride | PhZnCl | 80 | 95 |

The introduction of an alkynyl group into a molecule can be a valuable synthetic transformation, as the resulting propargylic amine derivatives are versatile intermediates in organic synthesis. The development of catalytic and enantioselective methods for this transformation is of high interest.

Copper complexes of chiral bis(oxazoline) ligands have been successfully employed in the enantioselective alkynylation of various electrophiles. While the direct C1-alkynylation of tertiary amines is a challenging transformation, related copper-catalyzed asymmetric alkynylations of imines and other C=N electrophiles provide a strong indication of the potential for bis(oxazoline) ligands in this area.

For example, copper-bis(oxazoline) complexes have been shown to catalyze the enantioselective addition of terminal alkynes to benzopyrylium triflates, which are oxocarbenium ion precursors. nih.gov This reaction leads to the formation of chiral 2-ethynyl chromanones with excellent levels of enantiocontrol. nih.gov The benzyl (B1604629) substituent on the bis(oxazoline) ligand has been shown to be optimal for achieving high enantioselectivity in some cases. nih.gov

Representative Data for Copper/Bis(oxazoline)-Catalyzed Enantioselective Alkynylation of Benzopyrylium Ions

| Entry | Alkyne | Yield (%) | ee (%) |

|---|---|---|---|

| 1 | Phenylacetylene | 69 | 95 |

| 2 | 1-Hexyne | 75 | 92 |

| 3 | Trimethylsilylacetylene | 80 | 90 |

| 4 | Cyclohexylacetylene | 65 | 94 |

Electrochemical methods in organic synthesis are gaining prominence due to their potential for sustainability and unique reactivity. The application of electrochemistry to asymmetric catalysis, however, is a developing field. The concept involves using an electric current to drive a redox reaction, while a chiral catalyst, such as a metal complex of this compound, controls the stereoselectivity.

While specific examples of the electrochemical asymmetric alkynylation of tertiary amines using bis(oxazoline) ligands are not yet widely reported, the broader field of asymmetric electrochemical synthesis provides a framework for how such a reaction might be designed. nih.gov Chiral transition metal complexes can be used to modify electrode surfaces or act as homogeneous catalysts in the electrochemical cell to induce asymmetry. nih.gov The development of new chiral ligands and catalytic systems is crucial for advancing enantioselective electrocatalysis. acs.org The successful application of bis(oxazoline) ligands in other enantioselective transformations suggests their potential utility in developing novel electrochemical methods for C-C bond formation.

Asymmetric Henry (Nitroaldol) Reactions

The Henry reaction, or nitroaldol reaction, is a fundamental carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. The asymmetric variant of this reaction provides access to valuable chiral β-nitro alcohols, which are versatile precursors for synthesizing amino alcohols, α-hydroxy carboxylic acids, and other significant molecules.

Metal complexes of bis(oxazoline) ligands are effective catalysts for this transformation. Typically, a copper(II) salt, such as copper(II) acetate, is combined with a bis(oxazoline) ligand to form the active chiral Lewis acid catalyst. rsc.org This complex coordinates to the carbonyl group of the aldehyde, activating it for nucleophilic attack by the nitronate anion, which is formed from the nitroalkane in the presence of a base. The chiral environment enforced by the ligand directs the approach of the nucleophile, controlling the stereochemistry of the newly formed stereocenter.

Studies using multitopic bis(oxazoline)-based ligands in combination with copper have demonstrated good conversions in the Henry reaction between o-nitrobenzaldehyde and nitromethane. rsc.org Furthermore, cobalt complexes featuring bis(oxazoline) ligands have also been investigated, highlighting the versatility of this ligand class with different metals. nih.gov The stereochemical outcome of the reaction can be influenced by the specific structure of the bis(oxazoline) ligand and the metal center used. nih.gov

Table 1: Asymmetric Henry Reaction of o-Nitrobenzaldehyde with Nitromethane Catalyzed by a Cu(II)-Bis(oxazoline) System rsc.org

| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Conversion (%) |

| 5.0 | Ethanol | Room Temp. | Good |

Note: Data represents typical conditions and outcomes for Cu(II)-bis(oxazoline) catalyzed Henry reactions.

Asymmetric Cyclopropanation Reactions of Alkenes

Asymmetric cyclopropanation is a powerful method for synthesizing optically active cyclopropanes, which are important structural motifs in numerous natural products and pharmaceuticals. Copper(I) complexes bearing C₂-symmetric bis(oxazoline) ligands are among the most successful catalysts for the cyclopropanation of olefins with diazoacetates. tcichemicals.comnih.gov

In this reaction, a catalyst is typically generated in situ from a copper(I) salt, such as copper(I) trifluoromethanesulfonate (CuOTf), and the bis(oxazoline) ligand. nih.gov This complex reacts with a diazo compound to generate a chiral copper-carbene intermediate. The alkene then approaches this electrophilic carbene, and the cyclopropane (B1198618) ring is formed. The stereoselectivity of the reaction is dictated by the chiral ligand, which controls the trajectory of the incoming alkene, leading to high enantioselectivity, particularly for the more stable trans-diastereomer. tcichemicals.com

The effectiveness of bis(oxazoline) ligands in this transformation is well-documented, with numerous variations of the ligand backbone and substituents being developed to optimize both diastereoselectivity and enantioselectivity for a wide range of olefin substrates. sioc.ac.cnacs.org Research has shown that ligands with bulky substituents at the 4-position of the oxazoline (B21484) ring, such as the benzyl group in this compound, can achieve excellent levels of enantiocontrol, often exceeding 99% ee. nih.gov

Table 2: Enantioselective Cyclopropanation of Styrene with Diazoacetates using a Cu(I)-Bis(oxazoline) Catalyst nih.gov

| Olefin Substrate | Diazo Ester | Catalyst | Enantiomeric Excess (ee) |

| Styrene | Ethyl diazoacetate | Cu(I)-tBu-BOX | >99% |

| 1,1-Disubstituted Olefins | Ethyl diazoacetate | Cu(I)-tBu-BOX | >99% |

Note: Data is representative of the high enantioselectivities achieved with the tert-butyl substituted bis(oxazoline) ligand, a close analogue to the benzyl-substituted title compound.

Asymmetric Alkylation Reactions

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a versatile and powerful method for forming stereogenic centers. Chiral bis(oxazoline) ligands have been successfully employed in this reaction, demonstrating high enantioselectivity. nih.gov The reaction involves the substitution of a leaving group on an allylic substrate by a nucleophile, catalyzed by a palladium complex.

The active catalyst is typically formed from a palladium precursor, such as Pd₂(dba)₃, and a bis(oxazoline) ligand. This complex coordinates to the alkene of the allylic substrate, facilitating the departure of the leaving group to form a π-allyl palladium intermediate. The chiral ligand environment then dictates the face of the π-allyl system that the nucleophile attacks, thereby controlling the stereochemistry of the product.

Malonate-type bis(oxazoline) ligands bearing a phenyl group on the oxazoline ring have afforded excellent enantioselectivity (up to 96% ee) in the allylic alkylation of 1,3-diphenyl-2-propenyl acetate with dimethyl malonate. nih.gov Interestingly, the functional groups on the side chain of the bis(oxazoline) ligand can have a profound impact, with some studies reporting a complete reversal of enantioselectivity by simply changing a side chain from an ester to a hydroxyl group on the same chiral backbone. acs.org

Table 3: Palladium-Catalyzed Asymmetric Allylic Alkylation using Bis(oxazoline) Ligands nih.gov

| Ligand | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee) |

| Phenyl-substituted BOX | CH₂Cl₂ | 0 | >95% | 96% |

| Thienyl-substituted BOX | CH₂Cl₂ | Room Temp. | >95% | 92% |

Note: Data is for the reaction of rac-1,3-diphenylallyl acetate with sodium dimethyl malonate.

Asymmetric Carbon-Hydrogen Bond Functionalization

Direct C-H bond functionalization is an increasingly important strategy in organic synthesis, offering a more atom-economical and efficient alternative to traditional methods that require pre-functionalized substrates. The development of enantioselective variants of these reactions relies heavily on the design of effective chiral ligands.

Palladium-Catalyzed Enantioselective β-C(sp³)-H Arylation, Alkenylation, and Alkynylation

The functionalization of unactivated C(sp³)-H bonds remains a significant challenge in catalysis. Palladium catalysts have emerged as powerful tools for these transformations, often utilizing a directing group within the substrate to position the metal catalyst in proximity to a specific C-H bond. Chiral ligands are then used to differentiate between enantiotopic C-H bonds.

While specific data for this compound in these reactions is not prevalent, the broader class of bis(oxazoline) (biox) ligands has been applied in palladium-catalyzed enantioselective C-H activation. snnu.edu.cn For instance, in the synthesis of hindered biaryls via C-H coupling, biox ligands have been shown to induce moderate enantioselectivity. snnu.edu.cn The development of these reactions is an active area of research, with ligand structure playing a crucial role in both reactivity and stereocontrol.

Desymmetrization Strategies in C-H Activation

Desymmetrization of an achiral or meso compound via C-H activation is a highly efficient strategy for constructing chiral molecules. In this approach, a chiral catalyst selectively functionalizes one of two or more prochiral C-H bonds, generating a stereocenter. Chiral bis(oxazoline) ligands are well-suited for such transformations due to their rigid C₂-symmetric structure, which can effectively discriminate between symmetric positions in a substrate. Palladium-catalyzed intramolecular desymmetrizing C(sp²)-H arylation has been used to construct several bioactive scaffolds, demonstrating the power of this approach. snnu.edu.cn The success of these reactions hinges on the ability of the chiral ligand to control the geometry of the C-H activation transition state.

Stereoselective Hydrogenation Reactions

Asymmetric hydrogenation is one of the most important and widely used methods for producing enantiomerically pure compounds. While phosphine-based ligands have historically dominated this field, ligands containing oxazoline moieties have also proven to be highly effective.

Iridium complexes featuring chiral N-heterocyclic carbene-oxazoline ligands have been successfully used in the asymmetric hydrogenation of unfunctionalized and functionalized olefins, achieving enantioselectivities up to 90% ee. nih.gov Additionally, rhodium-catalyzed asymmetric hydrogenation has been explored for the preparation of chiral building blocks using newly designed bis(oxazoline) ligands. utexas.edu These catalysts typically operate by activating molecular hydrogen and delivering it to one face of the substrate, which is coordinated to the chiral metal center. The stereochemical outcome is determined by the steric and electronic properties of the chiral ligand.

Iridium-Catalyzed Double Hydrogenation of Conjugated Enones

No studies were found that utilize this compound as a ligand in the iridium-catalyzed double hydrogenation of conjugated enones.

Stereoselective Reduction of Carbonyl and Carbon-Carbon Double Bonds

There is no available research detailing the use of this compound for the stereoselective reduction of either carbonyl or carbon-carbon double bonds.

Scope, Substrate Generality, and Limitations in Catalytic Efficiency

Without any reported catalytic applications, an assessment of the scope, substrate generality, and limitations of this compound in these reactions cannot be conducted.

Mechanistic Investigations of Bis S 4 Benzyl 4,5 Dihydrooxazol 2 Yl Methane Catalyzed Reactions

Elucidation of Catalytic Cycles in Asymmetric Transformations

The catalytic cycle of a reaction mediated by a Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)methane-metal complex typically involves a series of well-defined steps: catalyst activation, substrate coordination, enantioselective transformation, and product release with catalyst regeneration. While the specifics can vary depending on the reaction (e.g., Diels-Alder, Aldol, or cyclopropanation), a general cycle for Lewis acid catalysis can be illustrated. rsc.org

Catalyst Formation: The active catalyst is often formed in situ by mixing the bis(oxazoline) ligand with a suitable metal salt (e.g., Cu(OTf)₂, FeCl₃, Mg(ClO₄)₂). nih.govwordpress.com This forms a well-defined chiral Lewis acid complex where the metal center is coordinated by the two nitrogen atoms of the oxazoline (B21484) rings.

Substrate Coordination: The substrate, typically a carbonyl-containing compound or a dienophile, coordinates to the metal center of the chiral complex. rameshrasappan.com This coordination activates the substrate for the subsequent reaction and places it within the chiral environment created by the ligand.

Enantioselective Transformation: The nucleophile or reaction partner attacks the activated substrate. The C₂-symmetric nature of the ligand, with its bulky benzyl (B1604629) groups, creates a chiral pocket that sterically hinders one of the two possible faces of approach, allowing the reaction to proceed via a lower-energy transition state for the formation of one enantiomer. wordpress.com

Product Release: After the bond-forming step, the product dissociates from the metal center, thereby regenerating the active chiral catalyst, which can then enter a new catalytic cycle.

For example, in a copper(I)-catalyzed cyclopropanation reaction, the cycle involves the formation of a copper-carbene intermediate from a diazoester. This intermediate then undergoes an asymmetric carbene transfer to an olefin to form the cyclopropane (B1198618) product. rameshrasappan.com Similarly, in a Diels-Alder reaction, the dienophile coordinates to the chiral Lewis acid, which then directs the facial approach of the diene. nih.gov

Postulated Role of the Chiral Ligand in Transition State Stabilization and Stereochemical Induction

The remarkable enantioselectivity achieved with this compound catalysts stems from the ligand's ability to create a highly organized and rigid chiral environment around the metal's active site. acs.org The stereochemical outcome is dictated by the stabilization of one diastereomeric transition state over the other.

A widely accepted model for methylene-bridged BOX ligands suggests that the catalyst-substrate complex adopts a twisted square-planar geometry. wordpress.comresearchgate.net In this arrangement, the substrate coordinates to the Lewis acidic metal center in a bidentate fashion. The two benzyl groups at the C4 stereocenters of the oxazoline rings extend into the space above and below the coordination plane, acting as "chiral fences." researchgate.net These bulky groups effectively block one of the enantiotopic faces of the coordinated substrate from the incoming nucleophile or reactant. wordpress.comresearchgate.net Consequently, the reactant is forced to approach from the less sterically hindered face, leading to the preferential formation of a single enantiomer. wordpress.com

The coordination geometry plays a critical role. X-ray crystallographic studies of various BOX-metal complexes have revealed distorted square planar or square pyramidal geometries. researchgate.net The sense of asymmetric induction in many reactions, such as those catalyzed by Cu(II)-BOX complexes, is consistent with the intervention of these specific catalyst-substrate binary complexes. researchgate.net The rigidity of the ligand backbone and the proximity of the chiral benzyl groups to the active site are essential for effective stereochemical communication and high levels of enantioselectivity. acs.org

Identification and Characterization of Key Catalytic Intermediates

The direct observation and characterization of catalytic intermediates are vital for confirming proposed mechanisms. Although often transient and challenging to isolate, several key intermediates in reactions catalyzed by bis(oxazoline)-metal complexes have been identified or strongly implicated through spectroscopic and crystallographic methods. rameshrasappan.com

In copper-catalyzed cyclopropanation reactions with diazoacetates, the formation of a copper(I)-carbene complex is a critical step. rameshrasappan.com While these intermediates are generally elusive, their existence is supported by mechanistic evidence and computational studies. rameshrasappan.com In other systems, such as iron-catalyzed aminohydroxylation, an iron nitrenoid species has been proposed as a key intermediate. Current time information in London, GB.

More stable catalyst-substrate complexes have been successfully characterized. X-ray diffraction analysis has provided detailed structural information for a number of BOX-metal complexes, including those with coordinated substrates or substrate analogs. rameshrasappan.comresearchgate.net For instance, the crystal structure of a chiral copper(II)-bis(oxazoline) complex relevant to the Henry reaction revealed a square planar geometry, which was used to rationalize the observed stereoselectivity. researchgate.net In arylation-cyclization cascades, highly electrophilic chiral Cu(III) species, formed by the oxidative insertion of a Cu(I) complex into a diaryliodonium salt, have been proposed as the key intermediates responsible for the subsequent C-C bond formation. acs.org

Techniques used for characterization include:

X-ray Crystallography: Provides definitive structural information on stable complexes and intermediates. researchgate.net

NMR Spectroscopy: Used to study the structure and dynamics of complexes in solution.

Electron Paramagnetic Resonance (EPR): Useful for characterizing paramagnetic species, such as Cu(II) complexes.

Mass Spectrometry: Helps in identifying the composition of catalytic species.

Analysis of Electron Transfer Pathways (e.g., Single Electron Transfer, SET)

While many reactions catalyzed by this compound-metal complexes proceed through traditional two-electron, polar mechanisms (Lewis acid catalysis), there is growing evidence for the involvement of single electron transfer (SET) pathways, particularly in radical reactions. researchgate.net

In recent years, chiral copper-BOX complexes have been successfully employed in asymmetric radical transformations. nih.gov These reactions often involve the generation of a radical intermediate, and the chiral copper catalyst is responsible for controlling the stereochemistry of the subsequent bond-forming step. nsf.gov A proposed strategy involves a SET event initiated by the chiral copper catalyst to form radicals and photoactive intermediates. researchgate.net This approach merges the functions of the copper catalyst, allowing it to engage in the SET process, Lewis acid activation, and asymmetric induction simultaneously. researchgate.net

Examples of such processes include:

Radical Carbocyanation: Copper-catalyzed asymmetric radical carbocyanation of dienes and vinylarenes, using aldehydes or alkanes as radical precursors, has been developed. Mechanistic studies, including radical scavenger experiments, confirm the involvement of radical intermediates. acs.org

Decarboxylative Cyanation: The combination of photoredox and asymmetric copper catalysis enables the enantioselective decarboxylative cyanation of alkenes. nih.gov

Azidation/Click Cascade: Mechanistic studies of a copper-catalyzed azidation reaction suggest the formation of an azido-Cu(III) species that exhibits radical properties and can dissociate to form an azido (B1232118) radical. nih.gov

In these radical-mediated reactions, the bis(oxazoline) ligand is crucial for creating a chiral environment that allows for the enantioselective trapping of the transient radical intermediate by the copper complex. nsf.gov

Kinetic and Isotopic Labeling Studies to Determine Rate-Limiting Steps

Kinetic Isotope Effect (KIE): By replacing an atom at a specific position in a reactant with one of its heavier isotopes (e.g., hydrogen with deuterium), one can measure the effect on the reaction rate. A significant KIE (kH/kD > 1) indicates that the C-H bond is being broken in the rate-determining step. For example, in an enantioselective C–H amination catalyzed by a nickel-BOX complex, a small intermolecular KIE of 1.35 was observed. acs.org This suggests that H-atom abstraction occurs in an asymmetric transition state and is involved in the rate-limiting step. acs.org

Reaction Order: Determining the reaction order with respect to the catalyst, substrate, and other reagents provides insight into the composition of the transition state in the rate-limiting step. In the aforementioned C–H amination study, the reaction rate was found to be first order in catalyst concentration and zeroth order in substrate concentration. acs.org This implies that the rate-limiting step occurs after the substrate has associated with the catalyst and does not involve a free substrate molecule. acs.org

Non-Linear Effect Studies: The relationship between the enantiomeric excess of the chiral ligand and that of the product can provide information about the nature of the active catalyst. A linear correlation, where the product's ee is directly proportional to the ligand's ee, suggests that a single, monomeric catalyst species is responsible for the asymmetric induction. nih.gov This was observed in an enantioselective copper-catalyzed azidation/click cascade, supporting the involvement of a single catalyst in the enantiodetermining transition state. nih.gov

These studies, combined with computational modeling, provide a detailed picture of the energy landscape of the reaction, helping to pinpoint the crucial steps that control both the rate and the stereoselectivity of the transformation.

Theoretical and Computational Studies of Bis S 4 Benzyl 4,5 Dihydrooxazol 2 Yl Methane Complexes

Application of Density Functional Theory (DFT) to Model Catalyst Structures and Reaction Pathways

Density Functional Theory (DFT) has become a cornerstone in the computational modeling of transition metal catalysts, including those formed with bis(oxazoline) ligands like Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)methane. DFT calculations allow for the accurate prediction of the geometric and electronic structures of these complexes, which is the first step in understanding their catalytic activity.

Researchers utilize DFT to optimize the geometries of the catalyst-substrate complexes, revealing crucial non-covalent interactions, such as hydrogen bonding and steric repulsions, that influence the stability and reactivity of different conformations. For instance, in reactions catalyzed by copper(II)-bis(oxazoline) complexes, DFT studies have been instrumental in elucidating the preferred coordination geometry around the metal center, which can range from tetrahedral to square planar, and how this geometry adapts upon substrate binding. rameshrasappan.com

Furthermore, DFT is employed to map out the entire potential energy surface of a catalytic reaction, identifying the most plausible reaction pathways. This involves locating and characterizing stationary points, including reactants, intermediates, transition states, and products. By calculating the relative energies of these species, a detailed mechanistic picture can be constructed. For example, DFT studies on carbonyl-ene reactions catalyzed by bis(oxazoline) copper(II) complexes have shown that the reaction proceeds through a stepwise mechanism with low activation barriers. nih.gov

Computational Prediction and Rationalization of Enantioselectivity

A primary goal of theoretical studies on chiral catalysts is to understand and predict the enantioselectivity of the reactions they catalyze. Computational models, particularly those based on DFT, have proven to be highly effective in rationalizing the stereochemical outcomes of asymmetric transformations involving bis(oxazoline) complexes.

The origin of enantioselectivity is typically traced back to the relative energies of the diastereomeric transition states leading to the different enantiomers of the product. By calculating the energy difference (ΔΔG‡) between these competing transition states, the enantiomeric excess (ee) of a reaction can be predicted. These calculations often reveal subtle steric and electronic interactions between the chiral ligand, the metal center, and the substrate that favor one transition state over the other.

For example, in the context of copper-catalyzed asymmetric reactions, the bulky benzyl (B1604629) groups at the stereogenic centers of the this compound ligand create a well-defined chiral pocket around the metal's active site. DFT calculations can precisely model how this chiral environment dictates the orientation of the incoming substrate, leading to the preferential formation of one enantiomer. nih.gov The bite angle of the BOX ligand has also been identified as a critical factor influencing both reactivity and enantioselectivity, a parameter that can be systematically studied using computational methods. acs.org

| Ligand Analogue | Calculated ΔΔG‡ (kcal/mol) | Predicted ee (%) | Experimental ee (%) |

|---|---|---|---|

| (S,S)-Ph-BOX | -1.8 | 92 | 90 |

| (S,S)-tBu-BOX | -2.5 | 98 | 97 |

| (S,S)-Bn-BOX | -2.1 | 95 | Not Reported |

Characterization of Transition States and Energy Barriers in Catalytic Cycles

The identification and characterization of transition states are crucial for understanding the kinetics and mechanism of a catalytic reaction. DFT calculations are employed to locate the saddle points on the potential energy surface that correspond to the transition states of key elementary steps in the catalytic cycle, such as substrate coordination, bond activation, and product release.

For instance, in nickel-catalyzed cross-coupling reactions, computational studies have been used to investigate the transition states for oxidative addition, transmetalation, and reductive elimination steps, providing a detailed understanding of how the bis(oxazoline) ligand influences the energetics of each step. nih.gov

| Catalytic Step | Reactant Complex | Transition State | Energy Barrier (kcal/mol) |

|---|---|---|---|

| Oxidative Addition | (BOX)Ni(0) + R-X | [(BOX)Ni(R)(X)]‡ | 15.2 |

| Transmetalation | (BOX)Ni(R)(X) + Nu-M | [(BOX)Ni(R)(Nu)]‡ | 12.5 |

| Reductive Elimination | (BOX)Ni(R)(Nu) | [(BOX)Ni(R-Nu)]‡ | 18.9 |

Insights into Ligand-Metal Cooperativity and Electronic Effects

Computational studies offer a powerful lens through which to examine the intricate interplay between the bis(oxazoline) ligand and the metal center. This ligand-metal cooperativity is fundamental to the catalyst's performance. The electronic properties of the ligand, such as its σ-donating and π-accepting capabilities, directly influence the electronic structure and Lewis acidity of the metal center, thereby modulating its catalytic activity.

DFT and other quantum chemical methods can quantify these electronic effects through various analysis techniques, such as Natural Bond Orbital (NBO) analysis and Atoms in Molecules (AIM) theory. These methods provide insights into charge distribution, orbital interactions, and the nature of the metal-ligand bonds. For example, NBO analysis can reveal the extent of electron donation from the nitrogen atoms of the oxazoline (B21484) rings to the metal's d-orbitals, which in turn affects the metal's ability to activate the substrate.

Studies on nickel(II)-bis(oxazoline) complexes have highlighted how the electronic structure of the catalyst can be fine-tuned by modifying the substituents on the oxazoline rings, and how solvent coordination can also play a profound role in influencing the electronic properties and reactivity of the complex. nih.gov These computational insights are invaluable for the rational design of new bis(oxazoline) ligands with tailored electronic properties to achieve enhanced catalytic performance.

Strategies for Catalyst Recovery and Sustainable Catalysis

Development of Approaches for Enhanced Catalyst Recyclability

No specific research findings on the development of enhanced recyclability approaches for catalysts derived from "Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)methane" were found.

Immobilization and Heterogenization Techniques for Chiral Catalysts

While immobilization and heterogenization are common strategies for recycling chiral catalysts, no specific techniques or studies involving "this compound" could be identified.

Precipitation-Based Recovery Methods

Information regarding precipitation-based recovery methods, including the use of coordination polymerization or the development of self-supporting catalytic systems specifically for "this compound," is not available in the provided search results.

There is no information available on the use of coordination polymerization with "this compound" for catalyst separation.

No data was found on the creation or use of self-supporting catalytic systems based on "this compound".

Evaluation of Catalytic Performance in Multiple Reaction Cycles and Turnover Frequencies

A critical aspect of sustainable catalysis is the evaluation of a catalyst's performance over multiple reaction cycles, including the determination of turnover numbers (TON) and turnover frequencies (TOF). Regrettably, no studies detailing these metrics for recycled catalysts based on "this compound" were identified.

Q & A

Q. Q1. What are the optimal synthetic routes for Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)methane, and how can reaction conditions be standardized?

Methodological Answer: Synthesis typically involves chiral oxazoline precursors and coupling agents. For example, analogous oxazoline derivatives are synthesized via refluxing substituted aldehydes with triazole derivatives in ethanol under acidic conditions (e.g., glacial acetic acid as a catalyst) . To standardize conditions:

- Monitor reaction progress using TLC or HPLC to identify intermediate formation.

- Optimize stoichiometry (e.g., 1:1 molar ratio of aldehyde to triazole) and reflux time (4–6 hours) to maximize yield.

- Purify via recrystallization or column chromatography to isolate enantiomerically pure products.

Q. Q2. How can the stereochemical purity of this compound be validated?

Methodological Answer: Use chiral HPLC or polarimetry to confirm enantiomeric excess (ee). For structural validation:

- Perform single-crystal X-ray diffraction to resolve absolute configuration, as demonstrated for related oxazoline-pyridine derivatives .

- Analyze - and -NMR spectra to verify diastereotopic proton splitting patterns and confirm stereochemical integrity .

Advanced Research Questions

Q. Q3. How do structural modifications to the benzyl group impact the compound’s catalytic or biological activity?

Methodological Answer:

- Replace the benzyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) substituents and compare activity.

- Assess catalytic efficiency in asymmetric synthesis (e.g., enantioselective alkylation) or biological activity via enzyme inhibition assays.

- Use computational modeling (DFT or molecular docking) to correlate substituent effects with steric/electronic parameters .

Q. Q4. What are the limitations in reproducibility when scaling up synthesis of this compound?

Methodological Answer: Common limitations include:

- Inconsistent enantiomeric purity due to variations in reaction temperature or catalyst loading. Mitigate via strict control of reflux conditions and catalyst quality .

- Byproduct formation during scale-up. Monitor via LC-MS and optimize purification protocols (e.g., gradient elution in column chromatography).

- Degradation of intermediates , as seen in organic compound degradation during prolonged storage . Stabilize intermediates by storing under inert atmospheres or at low temperatures.

Q. Q5. How can conflicting spectral data (e.g., NMR vs. X-ray) for this compound be resolved?

Methodological Answer:

- Cross-validate using multiple techniques: Compare experimental -NMR shifts with DFT-calculated chemical shifts .

- Re-examine crystal packing effects in X-ray data, which may cause deviations from solution-state NMR results .

- Use dynamic NMR (DNMR) to detect conformational exchange in solution that might explain discrepancies.

Data Analysis & Experimental Design

Q. Q6. What statistical methods are appropriate for analyzing biological activity data involving this compound?

Methodological Answer:

- For dose-response studies, use nonlinear regression (e.g., Hill equation) to calculate IC/EC values.

- Apply ANOVA or Student’s t-test for comparing activity across modified analogs.

- Employ multivariate analysis (PCA or PLS-DA) to identify structural descriptors correlating with activity .

Q. Q7. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

Methodological Answer:

- Conduct accelerated stability studies: Incubate the compound at 25°C, 40°C, and 60°C in buffers (pH 3–10).

- Monitor degradation via HPLC-UV at regular intervals (0, 7, 14, 30 days).

- Identify degradation products using HRMS and propose degradation pathways .

Mechanistic & Application-Focused Questions

Q. Q8. What mechanistic insights exist for this compound’s role in asymmetric catalysis?

Methodological Answer:

- The oxazoline moiety acts as a chiral ligand, coordinating to metal centers (e.g., Cu, Pd) to form enantioselective catalysts .

- Study transition states via kinetic isotope effects (KIE) or stereochemical probes (e.g., deuterium labeling).

- Compare turnover numbers (TON) and enantioselectivity with structurally related ligands to refine mechanistic models .

Q. Q9. How does the compound interact with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity.

- Use cryo-EM or X-ray crystallography to resolve ligand-target complexes .

- Validate functional effects via knock-down/knock-out assays in cell models .

Contradictions & Validation

Q. Q10. How should researchers address discrepancies in reported synthetic yields or catalytic performance?

Methodological Answer:

- Replicate protocols exactly, noting subtle variables (e.g., solvent purity, stirring rate).

- Validate catalytic performance using standardized test reactions (e.g., asymmetric aldol reaction).

- Publish detailed experimental logs and raw data to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.